molecular formula C10H8ClNO2 B1366055 Methyl 5-chloro-1H-indole-2-carboxylate CAS No. 87802-11-7

Methyl 5-chloro-1H-indole-2-carboxylate

Cat. No. B1366055
M. Wt: 209.63 g/mol
InChI Key: WGAOEHZSJWVLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06403561B1

Procedure details

Methyl 5-chloroindole-2-carboxylate (0.6 g, 2.87 mmol) and magnesium shavings (0.34 g, 14.3 mmol) were suspended in methanol (40 ml) and the mixture was stirred for 8 h. The mixture was filtered, treated with methylene chloride (100 ml) and washed with NH4Cl solution. The organic fraction was dried (Na2SO4) and the solvent removed in order to give a solid which was purified by chromatography on a column of silica gel, using a 7/3 petroleum/ethyl acetate mixture as eluent. The product was isolated in the form of a yellow solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([O:13][CH3:14])=[O:12])=[CH:5]2.[Mg]>CO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]([C:11]([O:13][CH3:14])=[O:12])[CH2:5]2

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)OC
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
treated with methylene chloride (100 ml)
WASH
Type
WASH
Details
washed with NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in order
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a column of silica gel
CUSTOM
Type
CUSTOM
Details
The product was isolated in the form of a yellow solid

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
ClC=1C=C2CC(NC2=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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